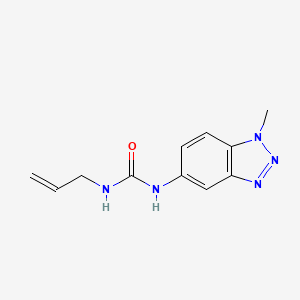![molecular formula C21H20N2O3S B4680898 N-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4680898.png)
N-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide
Vue d'ensemble
Description
N-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential applications in cancer therapy due to its ability to alter gene expression by inhibiting HDAC enzymes.
Mécanisme D'action
N-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide works by inhibiting HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in a more condensed chromatin structure, which can lead to altered gene expression. By inhibiting HDAC enzymes, this compound can increase the acetylation of histone proteins, resulting in a more relaxed chromatin structure and increased gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It can also inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In addition, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide has several advantages for use in lab experiments. It is a potent and selective HDAC inhibitor, which makes it a useful tool for studying the role of HDAC enzymes in gene expression and cancer biology. It is also relatively stable and easy to synthesize, which makes it readily available for use in research. However, there are also limitations to its use. This compound can have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results. In addition, its effectiveness can vary depending on the type of cancer and the specific HDAC enzyme being targeted.
Orientations Futures
There are several potential future directions for research on N-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used in combination with this compound to enhance its effectiveness. Another area of interest is the use of this compound in combination with other anticancer agents to improve their efficacy. Finally, there is interest in studying the potential applications of this compound in the treatment of autoimmune diseases and other non-cancerous conditions.
Applications De Recherche Scientifique
N-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide has been studied extensively for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. This compound has also been studied for its potential use in combination with other anticancer agents to enhance their effectiveness.
Propriétés
IUPAC Name |
N-methyl-2-[(4-methylphenyl)sulfonylamino]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16-12-14-18(15-13-16)27(25,26)22-20-11-7-6-10-19(20)21(24)23(2)17-8-4-3-5-9-17/h3-15,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEFALCWEXTKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[3-(4-morpholinyl)propyl]-3-furamide](/img/structure/B4680822.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4680823.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4680829.png)
![5-{[(4,6,7-trimethyl-2-quinazolinyl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4680835.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4680853.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4680864.png)

![1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4680876.png)

![3-chloro-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B4680882.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4680890.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4680896.png)